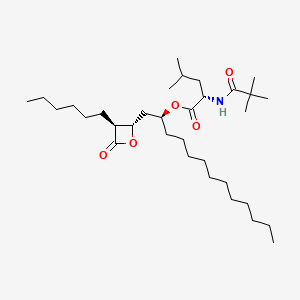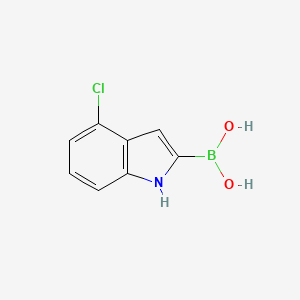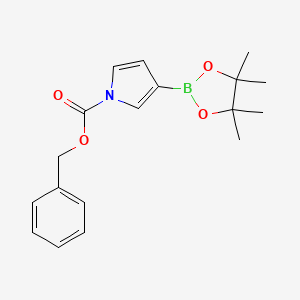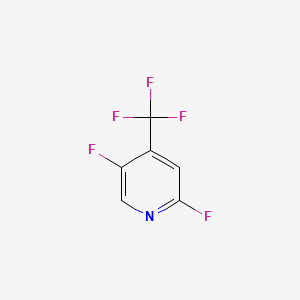
N-Deformyl-N-pivaloyl Orlistat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Deformyl-N-pivaloyl Orlistat is an impurity of Orlistat , a pancreatic lipase inhibitor that acts locally in the gastrointestinal tract to inhibit lipase . It has the molecular formula C33H61NO5 and a molecular weight of 551.84 .
Molecular Structure Analysis
The molecular structure of N-Deformyl-N-pivaloyl Orlistat is complex. It has a molecular formula of C33H61NO5 and a molecular weight of 551.8 g/mol . The InChI string representation of its structure is InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26 (24-29-27 (30 (35)39-29)22-20-13-11-9-2)38-31 (36)28 (23-25 (3)4)34-32 (37)33 (5,6)7/h25-29H,8-24H2,1-7H3, (H,34,37)/t26-,27-,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
N-Deformyl-N-pivaloyl Orlistat has a molecular weight of 551.8 g/mol . It has a XLogP3-AA value of 11.4, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 24 . The exact mass of N-Deformyl-N-pivaloyl Orlistat is 551.45497405 g/mol .
Applications De Recherche Scientifique
DNA Interaction and Antitumor Activity
N-Deformyl-N-pivaloyl derivatives have shown potential in cancer research, particularly in interacting with DNA and exhibiting antitumor activities. A study on a distamycin derivative, which is structurally related to N-Deformyl-N-pivaloyl compounds, demonstrated effectiveness in inhibiting the growth of cancer cell lines. This compound did not act as an inhibitor of macromolecule synthesis but significantly inhibited DNA synthesis, suggesting a novel antitumor agent with a different mode of action from current drugs (Broggini et al., 1991).
Peptide Deformylase Inhibition and Antibacterial Activity
Another significant application is in the development of peptide deformylase inhibitors as antimicrobial agents. N-Deformyl-N-pivaloyl compounds have been explored for their effectiveness against peptide deformylase, an enzyme essential for bacterial growth. Studies have shown that these compounds can inhibit this enzyme, offering a potential route for developing new antibacterial drugs (Teo et al., 2006).
Use in Carbohydrate Chemistry
The N-pivaloyl group, a component of N-Deformyl-N-pivaloyl Orlistat, has been used as a protective reagent in carbohydrate chemistry. It's been applied for the selective protection of sugars, which is crucial in the synthesis of various carbohydrate-based compounds (Santoyo-González et al., 1998).
Implications in Enzyme Substrate Specificity Studies
Research involving N-Deformyl-N-pivaloyl compounds also includes investigations into enzyme substrate specificity. These studies are vital for understanding how enzymes interact with different substrates, which can lead to the development of targeted drugs and therapeutic agents (Hu et al., 1999).
Mécanisme D'action
Target of Action
N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, which is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . The primary targets of Orlistat are gastric and pancreatic lipases .
Mode of Action
Orlistat works by reversibly inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . It binds to the active site of these enzymes and prevents them from breaking down dietary fats into smaller molecules that can be absorbed by the body .
Biochemical Pathways
The inhibition of lipase enzymes by Orlistat leads to a decrease in the absorption of dietary fats by approximately 30% . This results in a reduction in caloric intake, which can lead to weight loss.
Pharmacokinetics
The absorption of Orlistat is minimal in both healthy adult volunteers and adult obese patients . Accumulation of Orlistat is minimal in both short-and long-term studies . Orlistat is excreted primarily via the feces .
Result of Action
The primary result of Orlistat’s action is weight loss. By inhibiting the absorption of dietary fats, Orlistat reduces the number of calories that the body absorbs, leading to a decrease in body weight . In addition to weight loss, Orlistat has been shown to improve glycaemic parameters in obese adults with type 2 diabetes mellitus as well as some features of the metabolic syndrome .
Action Environment
The action of Orlistat is local, occurring in the gastrointestinal tract where the lipase enzymes are found . Environmental factors such as diet and exercise can influence the efficacy of Orlistat. A diet high in fat can reduce the effectiveness of Orlistat, as the drug can only inhibit a certain amount of fat absorption . Regular exercise can enhance the weight loss effects of Orlistat .
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26(24-29-27(30(35)39-29)22-20-13-11-9-2)38-31(36)28(23-25(3)4)34-32(37)33(5,6)7/h25-29H,8-24H2,1-7H3,(H,34,37)/t26-,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHDTUBQYZYQMS-DZUOILHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724524 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356017-35-0 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)



![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)







![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)